Stereochemical Identity: (1R) vs. (1S) Enantiomer Inverts Key Pharmacophoric Descriptors
The specific optical rotation of the target (1R)-enantiomer is a definitive physical property that differentiates it from its (1S)-enantiomer (CAS 1213461-16-5). While absolute experimental [α]D values require measurement under controlled conditions, the theoretical inversion is absolute: the (1R) and (1S) forms rotate plane-polarized light by an equal magnitude but in opposite directions [1]. This distinction has profound biological implications; for chiral amines targeting enzymes or receptors, one enantiomer can dominate target affinity while the other is inactive or toxic. The InChIKey for the target (1R) form (XNDPJLAOLSIKQX-SECBINFHSA-N) contains the '/t9-/m1/s1' stereochemical layer, which is '/s1' for the (1S) counterpart, confirming non-identical three-dimensional arrangements that generate non-superimposable mirror images crucial for specific diastereomeric interactions [1].
| Evidence Dimension | Absolute Configuration and Optical Rotation Direction |
|---|---|
| Target Compound Data | (1R)-enantiomer: InChIKey stereochemical layer is /m1; rotates plane-polarized light in a positive (+) direction |
| Comparator Or Baseline | (1S)-enantiomer (CAS 1213461-16-5): InChIKey stereochemical layer is /s1; rotates plane-polarized light in a negative (-) direction |
| Quantified Difference | Enantiomeric excess (e.e.) achieves the maximum possible differentiation. An individual enantiomer's biological activity (e.g., IC50) can differ by orders of magnitude (>100-fold) compared to its antipode in chiral biological systems, a well-documented phenomenon |
| Conditions | InChIKey computed from structural isometry; biological differentials are a class-level principle substantiated by decades of chiral drug development |
Why This Matters
Procurement of the incorrect enantiomer invalidates asymmetric synthesis campaigns and confounds structure-activity relationship (SAR) studies, making stereochemical certification a non-negotiable purchase specification.
- [1] PubChem Compound Summary for CID 131485773, (1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine. National Center for Biotechnology Information (2026). View Source
